

Technical Guide: Chemical Properties and Methodologies of 2-Methyl-3-(methyldisulfanyl)furan-d3

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Compound of Interest

Compound Name: 2-Methyl-3-(methyldisulfanyl)furan-d3

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Methyl-3-(methyldisulfanyl)furan-d3**. Due to the limited availability of specific data for the deuterated form, this document leverages extensive information available for its non-deuterated analog, 2-Methyl-3-(methyldisulfanyl)furan (CAS 65505-17-1), as a primary reference. The deuterated compound is principally utilized as an internal standard in analytical chemistry for tracer and quantification studies. This guide details the physicochemical properties, presents a likely synthesis pathway, and outlines analytical methodologies pertinent to these compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using process diagrams.

Introduction

2-Methyl-3-(methyldisulfanyl)furan is a sulfur-containing furan derivative known for its potent meaty and roasted aroma profile.^[1] It is a significant flavor compound found in various cooked foods and is used as a flavoring agent in the food industry.^[2] The deuterated isotopologue, **2-Methyl-3-(methyldisulfanyl)furan-d3** (CAS 1335436-10-6), incorporates three deuterium atoms on the methyl group of the methyldisulfanyl moiety. This stable isotope-labeled version is

not intended for direct flavoring applications but serves as a crucial tool for researchers. Its primary application is as an internal standard for precise and accurate quantification of its non-deuterated counterpart in complex matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[3]

Chemical and Physical Properties

The chemical properties of **2-Methyl-3-(methyldisulfanyl)furan-d3** are nearly identical to its non-deuterated form, with a minor increase in molecular weight due to the deuterium atoms. The following tables summarize the known properties of the non-deuterated analog.

Table 1: Compound Identification

Identifier	Value
Compound Name	2-Methyl-3-(methyldisulfanyl)furan-d3
Synonyms	Methyl-(2-methyl-3-furyl)disulfide-d3
CAS Number	1335436-10-6 ^[3]
Chemical Formula	C ₆ H ₅ D ₃ OS ₂
Molecular Weight	163.28 g/mol
Non-deuterated Analog	2-Methyl-3-(methyldisulfanyl)furan
Analog CAS Number	65505-17-1 ^[4]
Analog Formula	C ₆ H ₈ OS ₂ ^[4]
Analog Molecular Weight	160.26 g/mol ^[4]
IUPAC Name	2-methyl-3-(methyldisulfanyl)furan ^[5]

Table 2: Physicochemical Properties (Non-Deuterated Analog)

Property	Value	Source
Appearance	Colorless to light yellow liquid	[6]
Odor	Roasted meat, sulfurous	[6][7]
Boiling Point	57-60 °C at 44 mmHg	[6]
Density	1.145 g/mL at 25 °C	[8]
Refractive Index	n _{20/D} 1.518 (lit.)	[6]
Flash Point	37 °C (98.6 °F) - closed cup	[8]
XLogP3-AA	1.9	[5]
Topological Polar Surface Area	63.7 Å ²	[5]

Experimental Protocols

Synthesis of 2-Methyl-3-(methyldisulfanyl)furan

The synthesis of 2-Methyl-3-(methyldisulfanyl)furan typically involves the precursor 2-Methyl-3-furanthiol. While a specific, detailed protocol for the deuterated version is not publicly available, it would follow the same reaction pathway using a deuterated methylating agent. A general synthesis approach for the non-deuterated compound is the reaction of 2-methyl-3-furanthiol with dimethyl disulfide or the oxidation of 2-methyl-3-furanthiol in the presence of a methyl source. A plausible synthesis route for the related compound, bis(2-methyl-3-furyl) disulfide, involves the oxidation of 2-methyl-3-furanthiol using dimethyl sulfoxide (DMSO).[\[9\]](#)

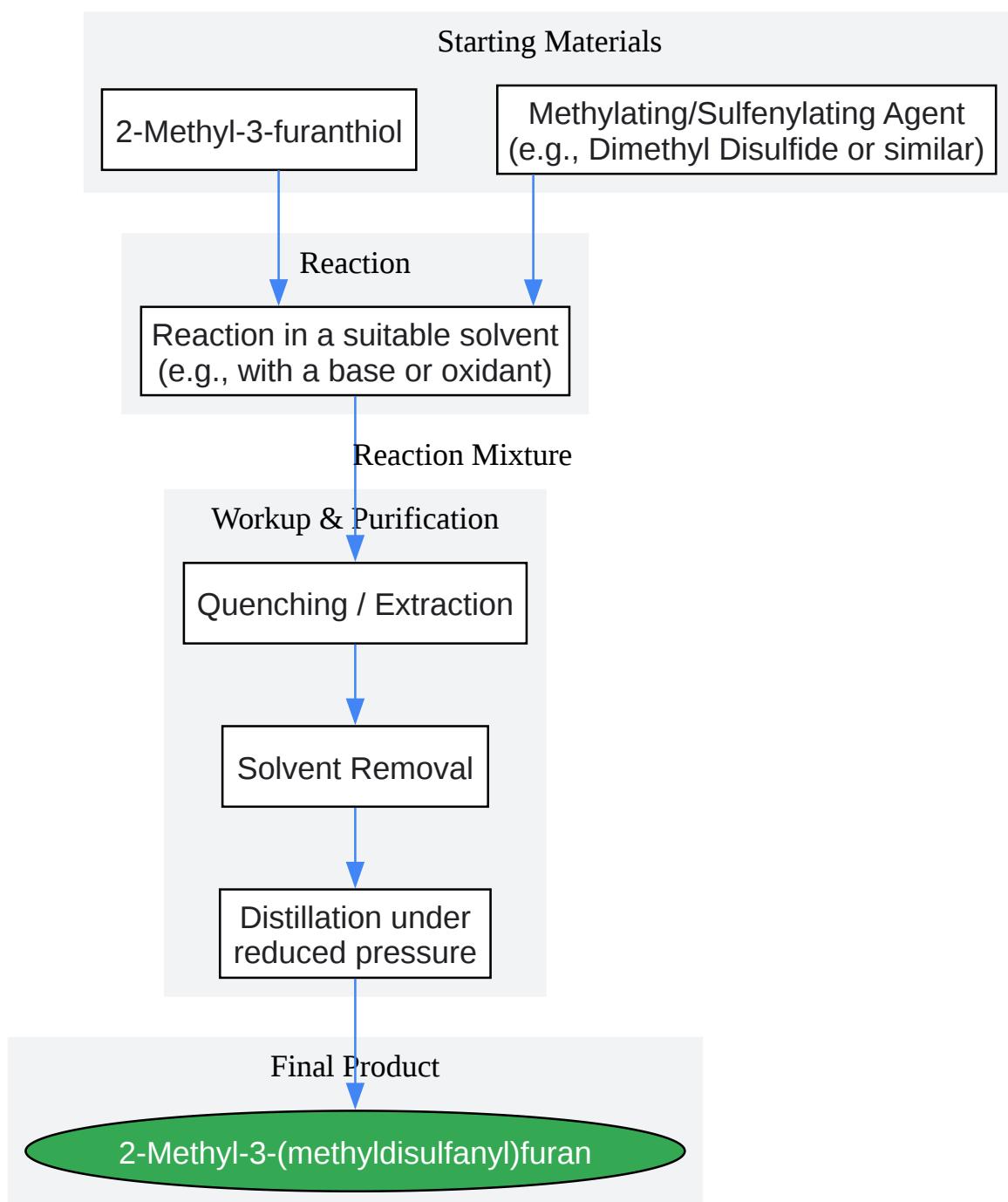
General Protocol for a Related Synthesis (bis(2-methyl-3-furyl) disulfide):

- Reaction Setup: In a suitable reaction vessel, charge 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO). The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[\[9\]](#)
- Reaction Conditions: The mixture is stirred at a temperature between 10 °C and the reflux temperature for a period of 0.5 to 10 hours under normal pressure.[\[9\]](#)

- **Workup and Purification:** After the reaction is complete, dimethyl sulfide and water generated during the reaction are removed by distillation at normal pressure. The desired product, bis(2-methyl-3-furyl) disulfide, is then obtained by distillation under reduced pressure.[9]

To obtain 2-Methyl-3-(methyldisulfanyl)furan, a similar procedure could be envisioned by reacting 2-methyl-3-furanthiol with a methylsulfonylating agent.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of 2-Methyl-3-(methyldisulfanyl)furan.

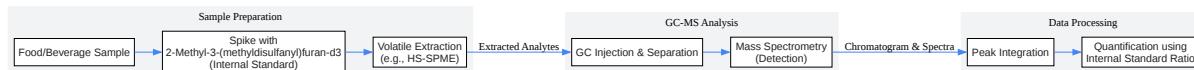
Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile flavor compounds like 2-Methyl-3-(methyldisulfanyl)furan in food and beverage matrices.[\[10\]](#) The use of **2-Methyl-3-(methyldisulfanyl)furan-d3** as an internal standard is critical for accurate quantification.

General GC-MS Protocol for Flavor Compound Analysis:

- Sample Preparation: A known amount of the internal standard (**2-Methyl-3-(methyldisulfanyl)furan-d3**) is spiked into the sample. Volatile compounds are then extracted from the sample matrix. Common extraction techniques include:
 - Headspace Solid-Phase Microextraction (HS-SPME): An SPME fiber is exposed to the headspace above the sample to adsorb volatile analytes.[\[11\]](#)
 - Liquid-Liquid Extraction (LLE): The sample is extracted with a non-polar solvent.[\[12\]](#)
- Gas Chromatography: The extracted analytes are injected into the GC.
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[\[11\]](#)
 - Carrier Gas: Helium or Hydrogen.
 - Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and column interactions.
- Mass Spectrometry: The separated compounds are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments.
- Quantification: The target analyte (2-Methyl-3-(methyldisulfanyl)furan) is identified by its retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to the peak area of the deuterated internal standard.

Analytical Workflow Diagram:



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Caption: General workflow for the quantitative analysis using GC-MS.

Signaling Pathways and Biological Activity

There is no scientific literature available that describes the involvement of 2-Methyl-3-(methyldisulfanyl)furan or its deuterated analog in any specific signaling pathways or significant biological activities beyond its role as a flavor compound. Research on related 2-methyl-3-furyl sulfide derivatives has explored potential antimicrobial properties, but this has not been extended to 2-Methyl-3-(methyldisulfanyl)furan itself.^[8]

Safety and Handling

Based on the safety data for the non-deuterated analog, 2-Methyl-3-(methyldisulfanyl)furan should be handled with care. It is a flammable liquid and vapor.^[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

2-Methyl-3-(methyldisulfanyl)furan-d3 is a valuable analytical tool for researchers in the fields of food science, flavor chemistry, and analytical chemistry. While its own physicochemical and biological properties are not extensively studied, they can be reliably inferred from its well-documented non-deuterated analog. This guide provides the foundational chemical data and outlines the standard experimental protocols for the synthesis and analysis of this important flavor compound and its deuterated standard, facilitating its effective use in a research setting.

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